![molecular formula C13H11F2NO B3369319 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline CAS No. 231278-65-2](/img/structure/B3369319.png)

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline

Overview

Description

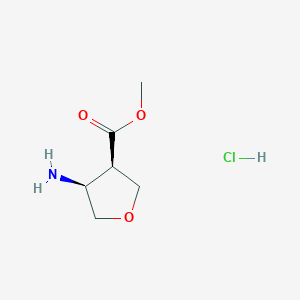

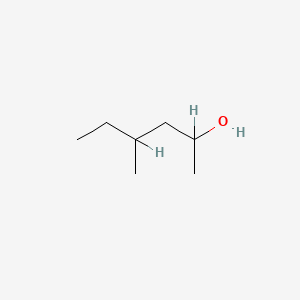

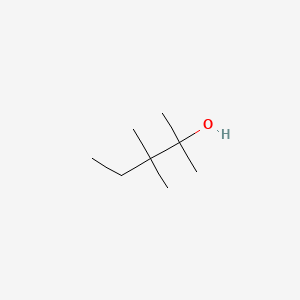

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline, also known as Benzenamine, is a chemical compound with the molecular formula C13H11F2NO . It has a molecular weight of 235.23 .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline is 1S/C13H11F2NO/c14-10-3-1-2-9 (6-10)8-17-13-5-4-11 (16)7-12 (13)15/h1-7H,8,16H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The predicted properties of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline include a boiling point of 366.0±32.0 °C, a density of 1.272±0.06 g/cm3, and a pKa of 4.03±0.10 .Scientific Research Applications

Synthetic Methodologies and Intermediates

The synthesis of complex fluoro-organic compounds, such as "3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline," plays a crucial role in the development of pharmaceuticals and materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of fluoro-organic intermediates in medicinal chemistry. This method addresses the need for cost-effective, large-scale production processes that avoid the use of expensive and hazardous materials, highlighting the ongoing search for safer and more efficient synthetic routes in the pharmaceutical industry (Qiu et al., 2009).

Fluorescence and Imaging Applications

Fluorophores, including those derived from fluoro-organic compounds, are critically important for in vivo cancer diagnosis and optical imaging. The toxicity and safety profiles of these compounds are essential considerations for their application in real-time detection of cancer and other diseases. The review on the toxicity of fluorophores underscores the delicate balance between the functional utility of these compounds in molecular imaging and their potential biological risks, stressing the need for thorough evaluation before clinical application (Alford et al., 2009).

Antimicrobial and Anticancer Applications

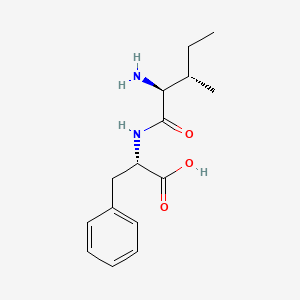

The study of N-acylated aromatic amines, including those similar to "3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline," reveals their significance in developing over-the-counter headache remedies and their potential as precursors in synthesizing other organic compounds. This highlights the broader applicability of fluoro-organic compounds beyond their immediate medicinal effects, including their role in synthesizing new therapeutic agents (Ogemdi, 2019).

Environmental and Green Chemistry

The advancement of green chemistry methodologies, including aqueous fluoroalkylation reactions, emphasizes the environmental aspect of fluoro-organic compound applications. Such reactions aim to incorporate fluorinated groups into target molecules more efficiently and eco-friendly. This approach showcases the industry's shift toward sustainable practices, demonstrating the critical role of water as a solvent or reactant in environmentally benign chemical processes (Song et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The associated hazard statements include H302, H312, H315, H319, H332, and H335 . These codes refer to potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

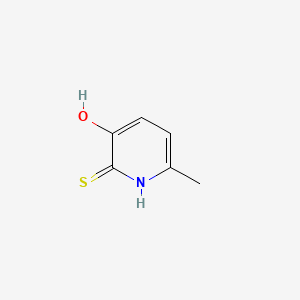

Similar compounds such as 3-fluoro-4-methoxyphenylboronic acid have been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors .

Mode of Action

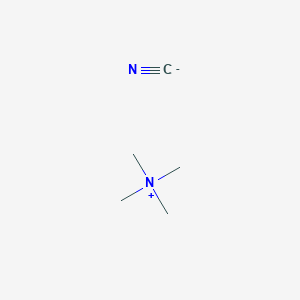

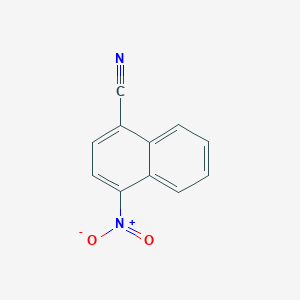

It’s worth noting that similar compounds have been used in various chemical reactions such as ruthenium-catalyzed arylation reactions, rhodium catalyzed cyanation, and petasis reaction .

Biochemical Pathways

Similar compounds have been used in the synthesis of potent leukotriene b4 receptor agonists , suggesting potential involvement in the leukotriene pathway.

Result of Action

Similar compounds have been used in the synthesis of microtubule inhibitors and potential antitumors , suggesting that they may have a role in disrupting cell division and potentially inhibiting tumor growth.

properties

IUPAC Name |

3-fluoro-4-[(3-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOZORKORACUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242825 | |

| Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline | |

CAS RN |

231278-65-2 | |

| Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231278-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)

![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)

![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)

![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)